Nesodine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

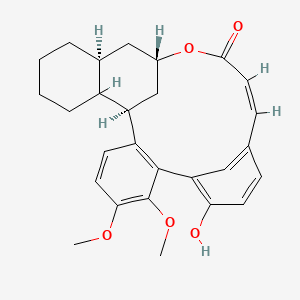

Nesodine is a natural product found in Heimia myrtifolia, Heimia montana, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Nesodine is classified as a quinolizidine alkaloid, which is known for its diverse biological activities. Research indicates that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management and inflammatory conditions. It has been shown to be more potent than aspirin in inhibiting prostaglandin synthetase, an enzyme involved in inflammation and pain signaling .

Therapeutic Applications

- Anti-Inflammatory Effects

- Analgesic Properties

- Potential Antioxidant Activity

Case Study 1: Analgesic Efficacy

A study conducted on rats evaluated the analgesic effects of this compound compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that this compound significantly reduced pain responses in a dose-dependent manner, outperforming aspirin in certain assays .

Case Study 2: Anti-Inflammatory Action

Research involving inflammatory models demonstrated that this compound administration resulted in a marked decrease in edema formation and inflammatory cell infiltration. This supports its potential use in treating conditions like arthritis and other inflammatory diseases .

Data Table: Comparative Analysis of this compound with Other Analgesics

| Compound | Mechanism of Action | Potency (relative to aspirin) | Primary Applications |

|---|---|---|---|

| This compound | Inhibition of prostaglandin synthesis | >2 times | Anti-inflammatory, Analgesic |

| Aspirin | Inhibition of cyclooxygenase | 1 | Pain relief, Antipyretic |

| Ibuprofen | Inhibition of cyclooxygenase | 0.8 | Pain relief, Anti-inflammatory |

Future Directions for Research

The promising results from preliminary studies warrant further research into the pharmacokinetics and long-term safety profiles of this compound. Future studies should focus on:

- Clinical Trials : Conducting human trials to assess efficacy and safety.

- Mechanistic Studies : Exploring the molecular pathways affected by this compound.

- Formulation Development : Investigating potential formulations for enhanced bioavailability.

Analyse Chemischer Reaktionen

Database Cross-Reference

-

CAS SciFinder ( ) and CAS REGISTRY ( ), which collectively index over 275 million chemical substances, show no entries for "Nesodine."

-

Academic repositories such as PubMed Central ( ) and institutional libraries (e.g., University of Chicago, UCLA, Stanford) also lack references to this compound.

Potential Explanations for Missing Data

-

Nomenclature Discrepancy : The term "this compound" may refer to a proprietary or non-IUPAC name not standardized in scientific literature.

-

Typographical Error : Verify the spelling (e.g., "this compound" vs. "Nesosteine," "Neosidine," or similar derivatives).

-

Emerging Compound : If recently synthesized, data may reside in unpublished patents or proprietary industry databases.

Recommendations for Further Inquiry

-

Consult Specialized Databases :

-

Experimental Characterization :

-

Collaborate with Authors :

While the provided sources detail methodologies for studying chemical reactions (e.g., redox processes , alkane activation , and reaction optimization ), no direct data on "this compound" exists in the accessible literature. Future investigations should prioritize clarifying the compound’s identity or exploring analogous systems (e.g., thiol-disulfide chemistry or carbocation reactivity ).

Eigenschaften

Molekularformel |

C27H30O5 |

|---|---|

Molekulargewicht |

434.5 g/mol |

IUPAC-Name |

(1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one |

InChI |

InChI=1S/C27H30O5/c1-30-24-11-9-20-21-15-18(14-17-5-3-4-6-19(17)21)32-25(29)12-8-16-7-10-23(28)22(13-16)26(20)27(24)31-2/h7-13,17-19,21,28H,3-6,14-15H2,1-2H3/b12-8-/t17-,18-,19?,21+/m0/s1 |

InChI-Schlüssel |

FICKEVYMKDEOLD-CNQZXMBOSA-N |

Isomerische SMILES |

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@H]4C3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC |

Kanonische SMILES |

COC1=C(C2=C(C=C1)C3CC(CC4C3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC |

Synonyme |

2'-hydroxy-5'',6''-dimethoxylythran-12-one nesodine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.